![molecular formula C10H7Cl2N B1455754 2,5-Dichloro-8-methylquinoline CAS No. 1340414-32-5](/img/structure/B1455754.png)
2,5-Dichloro-8-methylquinoline
Overview
Description
2,5-Dichloro-8-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 8-hydroxyquinolines, a class of compounds to which 2,5-dichloro-8-methylquinoline belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors .
Mode of Action
The exact mechanism by which this compound exerts its effect is unknown. It is suggested that 8-hydroxyquinolines chelate metal ions, which are critical enzyme cofactors . This chelation could potentially disrupt the normal functioning of these enzymes, leading to the compound’s observed effects .
Biochemical Pathways
Given its potential to chelate metal ions, it may affect a wide range of biochemical pathways that rely on metal-dependent enzymes .
Result of Action
Given its potential to chelate metal ions, it may disrupt the normal functioning of metal-dependent enzymes, leading to various cellular effects .
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a chelating agent. This interaction is crucial because metal ions often serve as cofactors for enzymatic reactions. By binding to these metal ions, this compound can inhibit or activate specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can impair mitochondrial functions, decrease mitochondrial membrane potential, and alter the levels of mitochondrial-related proteins . These effects can lead to changes in cellular energy production and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can disrupt the normal function of enzymes that require metal ions as cofactors. Additionally, this compound can interfere with gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including prolonged inhibition of enzymatic activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including increased histamine release and cell-mediated immunity responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell .
Biological Activity
2,5-Dichloro-8-methylquinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a quinoline structure characterized by a benzene ring fused to a pyridine ring. The presence of two chlorine atoms at the 2 and 5 positions and a methyl group at the 8 position contributes to its unique chemical properties. The molecular formula for this compound is C₉H₆Cl₂N, with a molecular weight of approximately 215.06 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Quinoline derivatives have been noted for their antimicrobial effects. Studies suggest that compounds similar to this compound may exhibit significant antibacterial and antifungal activities .
- Anticancer Activity : Some derivatives of quinoline are investigated for their potential as anticancer agents. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation .
- Antiviral Effects : Compounds containing the quinoline nucleus have shown promise in antiviral applications. The lipophilicity and electron-withdrawing properties of substituents can enhance antiviral activity against various viruses .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing chlorinated precursors in the presence of nucleophiles.
- Cyclization Reactions : Employing starting materials that can undergo cyclization to form the quinoline structure .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives:
- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, certain hybrids showed minimum inhibitory concentration (MIC) values lower than standard antibiotics .
- Anticancer Screening : Research involving the hybridization of quinoline derivatives with other pharmacophores revealed enhanced anticancer activity against various tumor cell lines. Notably, some compounds demonstrated no cytotoxicity at effective concentrations .
- Antiviral Studies : Investigations into the antiviral properties of related compounds indicated that modifications on the anilide ring could significantly influence antiviral efficacy against specific viruses .
Comparative Analysis of Related Compounds
The following table summarizes some notable compounds related to this compound and their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloroquinoline | Single chlorine atom | Used primarily in synthetic organic chemistry |
8-Methylquinoline | Methyl group only | Found in various natural products |
4-Chloroquinoline | Single chlorine atom | Exhibits distinct biological activities |
6-Methoxyquinoline | Methoxy group instead | Known for different reactivity patterns |
The dual chlorine substituents and aldehyde functionality in this compound provide distinct reactivity compared to its analogs, making it particularly valuable in medicinal chemistry applications .
Scientific Research Applications
Medicinal Chemistry Applications
The pharmacological potential of 2,5-Dichloro-8-methylquinoline is primarily attributed to its ability to act as a chelator for metal ions, which are essential cofactors in various enzymatic reactions. This property opens avenues for its use in drug development:
- Antimicrobial Activity : Studies have shown that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. A study demonstrated that certain 8-hydroxyquinoline derivatives displayed cytotoxic effects on cancer cell lines by inducing apoptosis through metal ion chelation .
- Neuroprotective Effects : The compound's role as an iron chelator has implications in neurodegenerative diseases like Alzheimer's disease. By binding excess metal ions that contribute to oxidative stress, it may help mitigate neuronal damage .
Material Science Applications
In material science, this compound is explored for its electronic properties:
- Organic Light Emitting Diodes (OLEDs) : Its ability to act as an electron carrier makes it suitable for use in OLED technology. Compounds containing quinoline structures are known to enhance the efficiency of light emission in these devices .
- Fluorescent Sensors : The compound can be utilized in developing fluorescent chemosensors for detecting metal ions in environmental samples. Its fluorescence properties change upon metal ion binding, allowing for sensitive detection methods .
Biochemical Mechanisms
The biochemical interactions of this compound are significant:
- Metal Ion Chelation : As a bidentate ligand, it can form stable complexes with various metal ions such as Zn²⁺ and Cu²⁺. This interaction is crucial in modulating enzyme activity and influencing cellular pathways that depend on metal cofactors .
- Cellular Effects : Experimental studies have shown that this compound can impair mitochondrial function by altering membrane potential and affecting mitochondrial protein levels. These effects suggest potential applications in studying metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various substituted quinolines against E. coli. The results indicated that modifications at the 2 and 5 positions significantly enhanced antibacterial activity compared to unsubstituted derivatives.
Case Study 2: Cancer Cell Proliferation
In vitro assays were conducted on human cancer cell lines treated with different concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Summary Table of Applications
Application Area | Specific Use | Observations |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
Anticancer agents | Induces apoptosis in cancer cell lines | |
Neuroprotection | Chelates iron; reduces oxidative stress | |
Material Science | OLED technology | Enhances light emission efficiency |
Fluorescent sensors | Sensitive detection of metal ions |
Properties
IUPAC Name |
2,5-dichloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKIBFRFGZQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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